![molecular formula C7H3ClINO3 B3053173 Benzoyl chloride, 2-iodo-3-nitro- CAS No. 51640-62-1](/img/structure/B3053173.png)
Benzoyl chloride, 2-iodo-3-nitro-
Overview
Description
“Benzoyl chloride, 2-iodo-3-nitro-” is a hypothetical compound that would be expected to have a benzene ring with a carbonyl chloride (acyl chloride) substituent, an iodine atom, and a nitro group. The positions of these substituents can vary .
Synthesis Analysis
While specific synthesis methods for “Benzoyl chloride, 2-iodo-3-nitro-” are not available, related compounds such as benzoyl chlorides can be synthesized from benzotrichloride using either water or benzoic acid . Other methods involve bromination, benzyl protection, and halogen exchange reactions .Molecular Structure Analysis
The molecular structure of “Benzoyl chloride, 2-iodo-3-nitro-” would be expected to be similar to that of other benzoyl chlorides. For example, 3-nitrobenzoyl chloride has a molecular weight of 185.565 and a chemical formula of C7H4ClNO3 .Chemical Reactions Analysis
Benzoyl chlorides are typically involved in nucleophilic aromatic substitution reactions. For example, the solvolysis of aromatic acid chlorides, including 4-nitrobenzoyl chloride, has been studied .Physical And Chemical Properties Analysis
While specific physical and chemical properties for “Benzoyl chloride, 2-iodo-3-nitro-” are not available, benzoyl chloride is known to be a colorless, fuming liquid with an irritating odor .Mechanism of Action
Safety and Hazards
Benzoyl chloride is known to be hazardous. It is recommended to wash face, hands, and any exposed skin thoroughly after handling, avoid eating, drinking, or smoking when using this product, wear protective gloves/clothing/eye protection/face protection, use only outdoors or in a well-ventilated area, and avoid breathing dust/fume/gas/mist/vapors/spray .
Future Directions
Research into benzoyl chloride and related compounds continues to be a topic of interest. Recent advances in the selective deprotometallation of aromatic reagents using alkali metal cuprates are reported . Additionally, new avenues in the directed deprotometallation of aromatics have been explored .
properties
IUPAC Name |
2-iodo-3-nitrobenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClINO3/c8-7(11)4-2-1-3-5(6(4)9)10(12)13/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIQCFGRLMPYIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])I)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClINO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454812 | |
Record name | Benzoyl chloride, 2-iodo-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoyl chloride, 2-iodo-3-nitro- | |
CAS RN |
51640-62-1 | |
Record name | Benzoyl chloride, 2-iodo-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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